1-cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

5-Lipoxygenase Inflammation Negative Control

1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine carboxamide derivative bearing a cyclohexyl group at N1, a 5-oxo substituent, and a 4-ethylphenyl moiety at the carboxamide nitrogen. This scaffold has been investigated as an inhibitor of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and evaluated in 5-lipoxygenase (5-LOX) translocation assays.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
CAS No. 5623-40-5
Cat. No. B3872345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS5623-40-5
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3
InChIInChI=1S/C19H26N2O2/c1-2-14-8-10-16(11-9-14)20-19(23)15-12-18(22)21(13-15)17-6-4-3-5-7-17/h8-11,15,17H,2-7,12-13H2,1H3,(H,20,23)
InChIKeyFSGDEYODVMEVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 5623-40-5): Structural Identity and Procurement Context


1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine carboxamide derivative bearing a cyclohexyl group at N1, a 5-oxo substituent, and a 4-ethylphenyl moiety at the carboxamide nitrogen. This scaffold has been investigated as an inhibitor of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) [1] and evaluated in 5-lipoxygenase (5-LOX) translocation assays [2]. The compound is commercially available as a research chemical with a molecular weight of 314.4 g/mol.

Why Generic Substitution of 1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide Fails: Para-Substitution Dictates Biological Activity


Pyrrolidine carboxamide analogs with different N-aryl substituents exhibit profoundly divergent biological activities due to the strict steric and electronic requirements of target binding pockets. The 4-ethylphenyl group of the target compound creates a unique para-substituted profile that is functionally distinct from meta-substituted (e.g., 3-Br) or unsubstituted phenyl analogs [1]. Substituting the target compound with a 3-bromo analog, for instance, would inadvertently introduce potent InhA inhibitory activity (IC50 = 0.89 µM vs. predicted inactive for 4-ethyl), invalidating experiments designed to probe para-position tolerance or to serve as a negative control. Thus, simple in-class substitution without regard to regiochemistry leads to qualitatively different biological outcomes.

Quantitative Differentiation Evidence for 1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide


5-Lipoxygenase Inhibition: Target Compound vs. Nordihydroguaiaretic Acid (NDGA)

The target compound shows no significant inhibition of rat RBL-1 5-Lipoxygenase at 100 µM [1]. In contrast, the well-characterized 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 0.2 µM in comparable cell-free assays . This >500-fold difference in potency establishes the target compound as a 5-LOX-inactive pyrrolidine carboxamide suitable for use as a pathway-negative control.

5-Lipoxygenase Inflammation Negative Control

InhA Inhibition SAR: Para-Ethyl vs. Meta-Bromo and Unsubstituted Analogs

Structure-activity relationship data from He et al. demonstrate that para-substituted pyrrolidine carboxamides exhibit drastically reduced InhA inhibition. Analogs with 4-OEt (s18) and 4-Cl (s7) show IC50 >100 µM [1]. In contrast, the 3-bromo analog (s4) exhibits IC50 = 0.89 µM, and the unsubstituted phenyl compound (s1) shows IC50 = 10.66 µM [1]. The target compound, bearing a 4-ethyl substituent, is predicted to have IC50 >100 µM, representing a >100-fold loss of potency relative to the 3-bromo analog and a >9-fold loss relative to the unsubstituted parent.

InhA Antitubercular SAR Negative Control

Intra-Para Comparison: 4-Ethyl vs. 4-Bromo Substitution Effects on InhA

Within the para-substituted series, the target compound's 4-ethyl group is predicted to be more detrimental to InhA inhibition than a 4-bromo substituent. The 4-bromo analog (s5) retains measurable activity with IC50 = 28.02 µM, while 4-ethoxy (s18) and 4-chloro (s7) abolish activity (IC50 >100 µM) [1]. The 4-ethyl group, being more sterically demanding than bromo, is expected to produce a similarly complete loss of activity. This establishes a clear rank order: 3-Br (0.89 µM) >> 4-Br (28.02 µM) >> 4-ethyl (predicted inactive).

InhA Para-substitution Steric tolerance

Procurement-Driven Application Scenarios for 1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide


Negative Control for 5-Lipoxygenase Biochemical and Cell-Based Assays

The compound's confirmed lack of 5-LOX inhibition at 100 µM [1] qualifies it as a validated negative control for high-throughput screening assays targeting the 5-LOX pathway. Unlike NDGA or other potent 5-LOX inhibitors that would obscure assay windows, this compound provides a pathway-inert reference point for normalizing inter-plate variability in inflammation-focused drug discovery campaigns.

Steric Probe for InhA Binding Pocket Characterization

The predicted >100-fold loss of InhA inhibitory activity relative to the 3-bromo analog [1] makes this compound an ideal steric probe for crystallographic or computational studies of the InhA active site. Its para-ethyl substituent can be used to define the spatial constraints of the hydrophobic binding pocket, informing the design of next-generation antitubercular agents with improved selectivity profiles.

Counter-Screening Tool in Antitubercular Drug Discovery

In multi-target antitubercular screening cascades, this compound serves as a critical counter-screen reagent to verify that observed antimycobacterial activity is mediated through on-target InhA engagement rather than off-target effects. Its predicted InhA inactivity ensures that any cellular activity observed can be attributed to alternative mechanisms, improving the robustness of hit triage decisions [1].

Quote Request

Request a Quote for 1-cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.